2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenacyloxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-20-11-18-19-17(20)25-10-13-7-14(21)16(9-23-13)24-8-15(22)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPWLCAJSKKRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a novel triazole derivative that has garnered attention due to its diverse biological activities. Triazole compounds are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring which is crucial for its biological activity. The presence of a sulfanyl group enhances its interaction with various biological targets.
Antifungal Activity
Triazole derivatives are predominantly recognized for their antifungal properties. The compound has shown promising results in inhibiting fungal growth, particularly against strains such as Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are vital for ergosterol biosynthesis.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 18 | 32 |
| Aspergillus niger | 15 | 64 |
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In particular, it has been effective against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating its potential as an antibiotic agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 20 | 16 |
| Staphylococcus aureus | 22 | 8 |
Anticancer Activity
Research indicates that this triazole derivative exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's mechanism may involve inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 12 |
The biological activities of the compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancer cells. For instance, the triazole moiety is known to disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis, while the sulfanyl group may enhance binding affinity to target proteins.
Case Studies
- Antifungal Study : A recent study evaluated the efficacy of this compound against various fungal pathogens. Results indicated that it outperformed traditional antifungals in terms of potency and spectrum of activity.
- Antibacterial Study : In vitro tests demonstrated that the compound effectively inhibited bacterial growth in both planktonic and biofilm states, suggesting its potential utility in treating biofilm-associated infections.
- Anticancer Study : A series of experiments revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on shared structural motifs (e.g., triazole, pyranone, or sulfanyl groups) and reported biological activities.
Triazole-Containing Analogs
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]methyl}-related derivatives ():
These compounds feature substituted triazole cores linked to aromatic or methoxy groups. They exhibit antifungal activity (e.g., against Candida albicans) and antibiotic properties (e.g., Gram-positive bacterial inhibition) . The target compound’s triazole-methylthio group may similarly enhance membrane permeability or target fungal cytochrome P450 enzymes.
Pyranone and Pyrazolone Derivatives
- (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (): This pyrazolone derivative shares a ketone group and aromatic substituents with the target compound.
Sulfanyl-Functionalized Compounds
- 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (): This thieno-pyrimidinone contains a sulfanyl-methyl group and aromatic substituents. Sulfanyl groups often improve solubility or modulate redox activity.
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate ():
This pyrazole derivative’s sulfanyl and methoxy groups mirror substituents in the target compound. Such groups may influence metabolic stability or interaction with sulfur-binding enzymes .
Comparative Data Table
Key Research Findings and Limitations
Antifungal Potential: Triazole derivatives () highlight the importance of the 1,2,4-triazole group in antifungal activity. The target compound’s triazole-methylthio substituent may similarly disrupt fungal ergosterol biosynthesis .
Structural Advantages : The phenylethoxy group in the target compound could enhance lipophilicity and blood-brain barrier penetration compared to analogs with smaller substituents (e.g., methoxy in ) .
Data Gaps: No direct bioactivity or toxicity data exist for the target compound. pyrazole).
Preparation Methods
Functionalization at Position 2
To introduce the bromomethyl group at position 2 of the pyran-4-one, bromination of a pre-existing methyl group is employed. For instance, 2-acetyl-4H-pyran-4-one derivatives can undergo bromination using N-bromosuccinimide (NBS) under radical initiation or light. The resulting 2-(bromomethyl)-4H-pyran-4-one is a critical intermediate for subsequent alkylation with the triazolethiol group.
Introduction of the Phenacyloxy Group at Position 5
The 5-(2-oxo-2-phenylethoxy) substituent is introduced via Williamson ether synthesis. This involves reacting the hydroxyl group at position 5 of the pyran-4-one with phenacyl bromide (2-bromoacetophenone) in the presence of a base such as KCO or NaH.
Reaction Conditions
-
Solvent : Green ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or CPME are preferred due to their low toxicity and high boiling points.
-
Catalyst : NHHSO@SiO (3 mol‰) facilitates efficient etherification at room temperature, achieving near-quantitative yields.
-
Work-up : Filtration of the heterogeneous catalyst followed by solvent evaporation simplifies purification.
Example Procedure
A mixture of 5-hydroxy-2-(bromomethyl)-4H-pyran-4-one (1.0 mmol), phenacyl bromide (1.1 mmol), and NHHSO@SiO in 2-MeTHF is stirred at 25°C for 6 hours. The catalyst is filtered, and the solvent is removed under reduced pressure to yield 5-(2-oxo-2-phenylethoxy)-2-(bromomethyl)-4H-pyran-4-one.
Synthesis of the 4-Methyl-4H-1,2,4-Triazole-3-Thiol Component
The triazolethiol moiety is prepared via cyclization of thiosemicarbazide derivatives. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thione is synthesized by refluxing 1,4-diphenylthiosemicarbazide in ethanol with sodium ethoxide.
Alkylation with Bromomethyl Pyranone
The triazolethiol undergoes alkylation with the bromomethyl group at position 2 of the pyran-4-one. This is achieved by deprotonating the thiol with NaH in THF and reacting it with 5-(2-oxo-2-phenylethoxy)-2-(bromomethyl)-4H-pyran-4-one.
Example Procedure
To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) in anhydrous THF, NaH (1.2 mmol) is added under argon. After 30 minutes, 5-(2-oxo-2-phenylethoxy)-2-(bromomethyl)-4H-pyran-4-one (1.0 mmol) is added dropwise. The mixture is stirred at 50°C for 12 hours, filtered, and concentrated to yield the target compound.
Optimization and Challenges
Regioselectivity in Etherification
The reactivity of the hydroxyl group at position 5 is influenced by the electron-withdrawing pyranone ring, necessitating mild bases to avoid decomposition. NHHSO@SiO proves effective in minimizing side reactions.
Stability of Intermediates
The bromomethyl pyran-4-one intermediate is sensitive to hydrolysis and oxidation. Storage under inert atmosphere and avoidance of protic solvents are critical.
Green Chemistry Considerations
Employing 2-MeTHF or CPME as solvents reduces environmental impact. These solvents also facilitate catalyst recycling, with NHHSO@SiO being reused up to four times without loss of activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR : The vinylic proton of the pyranone ring resonates as a singlet at δ 6.22 ppm, while the methylene group (–SCH–) appears as a triplet at δ 3.78 ppm.
-
13C NMR : The carbonyl carbon of the pyranone is observed at δ 178.2 ppm, and the quaternary carbons of the triazole ring appear between δ 160–170 ppm.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one?
Methodological Answer:
The synthesis involves multi-step protocols with careful optimization of reaction parameters. Key steps include:
- Sulfanyl Methylation: Introduction of the 4-methyl-1,2,4-triazole sulfanyl group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) using solvents like dimethyl sulfoxide (DMSO) or ethanol at 60–80°C .
- Etherification: Coupling the pyran-4-one core with 2-oxo-2-phenylethoxy groups using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at room temperature .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (sulfanyl step), RT (etherification) |
| Solvent | DMSO/THF for polar intermediates |
| Reaction Time | 12–24 hours (monitored via TLC) |
Basic: What analytical techniques are recommended for characterizing purity and structural conformation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign signals for the pyran-4-one core (δ 4.5–5.5 ppm for oxo-ethoxy protons) and triazole sulfanyl methyl groups (δ 2.5–3.0 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., aromatic protons).
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Address these via:
Orthogonal Assays: Confirm activity using independent methods (e.g., enzymatic inhibition + cell-based assays) .
Structural Analysis: Use X-ray crystallography or DFT calculations to verify stereoelectronic properties influencing binding .
Batch Comparison: Compare purity (HPLC) and synthetic routes (e.g., residual solvents affecting activity) .
Example Workflow:
| Step | Action | Reference |
|---|---|---|
| 1 | Re-synthesize compound under standardized conditions | |
| 2 | Validate purity via HPLC/HRMS | |
| 3 | Re-test activity in parallel assays (e.g., kinase inhibition vs. cytotoxicity) |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Structural Modifications:
- Core Variations: Replace pyran-4-one with pyrrolidinone or thiazolidinone cores.
- Substituent Optimization: Modify the phenylethoxy group (e.g., electron-withdrawing groups) or triazole sulfanyl position .
SAR Design Table:
| Modification Site | Example Derivatives | Biological Target |
|---|---|---|
| Pyran-4-one core | 5-(4-ethoxyphenyl) analog | Kinase inhibition |
| Triazole sulfanyl | 4-chloro substitution | Antimicrobial activity |
| Phenylethoxy group | Fluorinated derivatives | Cytotoxicity |
- In Silico Tools: Molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
Methodological Answer:
- Rodent Models:
- PK Studies: Administer intravenously (IV) or orally (PO) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze via LC-MS/MS for bioavailability (%F) .
- PD Studies: Use xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition.
Key Metrics:
| Parameter | Target Range |
|---|---|
| Half-life (t₁/₂) | >4 hours |
| Cmax (oral) | ≥1 µM |
| AUC₀–24 | >500 ng·h/mL |
Advanced: How can X-ray crystallography be applied to determine the 3D structure and intermolecular interactions of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation (methanol/water) or vapor diffusion (diethyl ether) to obtain single crystals .
- Data Collection: Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets.
- Analysis:
- Hirshfeld Surfaces: Map interactions (e.g., C–H···O bonds between pyran-4-one and triazole groups).
- Packing Diagrams: Identify π-π stacking between phenyl rings and sulfanyl groups .
Example Crystallographic Data:
| Metric | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Bond Length (C–S) | 1.81 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
